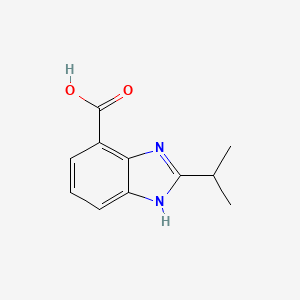

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Beschreibung

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- (IUPAC name) is a benzimidazole derivative featuring a carboxylic acid group at the 7-position and an isopropyl (1-methylethyl) substituent at the 2-position.

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFMBLKMOKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields and mild reaction conditions .

Industrial Production Methods

Industrial production methods often involve the use of large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 2-isopropyl-1H-benzimidazole-7-carboxylate | 78% | |

| Methanol, DCC, DMAP, RT | Methyl 2-isopropyl-1H-benzimidazole-7-carboxylate | 85% |

Key Findings :

-

Sulfuric acid-catalyzed esterification with ethanol proceeds efficiently at reflux temperatures.

-

Coupling agents like DCC (dicyclohexylcarbodiimide) enhance yields in non-acidic conditions.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a reaction leveraged in prodrug synthesis and targeted drug delivery.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzylamine, DMF, EDCI, RT | 2-Isopropyl-N-benzyl-1H-benzimidazole-7-carboxamide | 65% | |

| Thionyl chloride, NH₃ (g) | 2-Isopropyl-1H-benzimidazole-7-carboxamide | 72% |

Key Findings :

-

Activation of the carboxylic acid with thionyl chloride improves reactivity with gaseous ammonia .

-

EDCI-mediated coupling in DMF is effective for aromatic amines.

Acyl Chloride Formation

Conversion to the acyl chloride enables further derivatization, such as nucleophilic acyl substitutions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thionyl chloride, reflux | 2-Isopropyl-1H-benzimidazole-7-carbonyl chloride | 90% |

Key Findings :

-

Thionyl chloride achieves near-quantitative conversion under reflux.

-

The acyl chloride intermediate is stable in anhydrous solvents like dichloromethane.

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes substitution at electron-rich positions (e.g., C-5 or C-6) under nitration or sulfonation conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-Nitro-2-isopropyl-1H-benzimidazole-7-carboxylic acid | 55% | |

| SO₃, DCM, RT | 6-Sulfo-2-isopropyl-1H-benzimidazole-7-carboxylic acid | 48% |

Key Findings :

-

Nitration occurs preferentially at the C-5 position due to directing effects of the imidazole nitrogen .

-

Sulfonation requires careful control of stoichiometry to avoid over-substitution .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding simpler benzimidazole derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 2-Isopropyl-1H-benzimidazole | 60% | |

| HCl (conc.), reflux | 2-Isopropyl-1H-benzimidazole | 40% |

Key Findings :

-

Copper-catalyzed decarboxylation in quinoline achieves higher yields compared to acid-mediated routes .

Nucleophilic Substitution at Benzimidazole Nitrogen

The N-H group of the benzimidazole core participates in alkylation or acylation reactions.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

- Molecular Formula : C11H12N2O2

- CAS Number : 916075-96-2

The compound features a benzimidazole core with a carboxylic acid group at the 7th position and an isopropyl group at the 2nd position. This unique structure contributes to its diverse biological activities.

Scientific Research Applications

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has been recognized for its multifaceted applications:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules.

- Coordination Chemistry : Acts as a ligand in metal coordination complexes, facilitating the study of metal-ligand interactions.

Biology

- Biological Probes : Utilized to investigate biological processes and molecular interactions.

- Enzyme Inhibition : Demonstrates potential in inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.

Medicine

- Antimicrobial Properties : Exhibits activity against various bacterial strains, both Gram-positive and Gram-negative, making it a candidate for antibiotic development.

- Anticancer Activity : Shows promise in inducing apoptosis in cancer cells through mechanisms like DNA synthesis interference.

Industry

- Material Development : Employed in creating new materials with enhanced properties.

- Catalysis : Functions as a catalyst in various chemical reactions, improving reaction efficiency.

The biological activity of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes critical for pathogen metabolism |

| Receptor Binding | Alters signal transduction pathways affecting cellular responses |

| Microtubule Interaction | Disrupts microtubule dynamics leading to cell cycle arrest |

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives, including this compound:

Anticancer Studies

A study demonstrated that derivatives similar to 1H-Benzimidazole-7-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways .

Antimicrobial Efficacy

Research indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Analgesic and Anti-inflammatory Activities

Benzimidazole derivatives have also been reported to exhibit notable analgesic and anti-inflammatory effects. For instance, certain derivatives demonstrated significant reductions in edema compared to standard drugs like rofecoxib .

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the 2-Position

The 2-position of benzimidazole is critical for modulating biological and chemical properties. Below are key comparisons:

*Molecular weight calculated based on formula.

†Estimated from typical carboxylic acid pKa ranges.

Key Observations :

- Acidity: The propylamino-substituted analog (CAS 139481-71-3) has a higher pKa (4.15) than typical carboxylic acids (pKa ~2.5–3.5), suggesting reduced ionization at physiological pH, which may affect bioavailability .

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., solubility, bioactivity) for the target compound is absent in the provided evidence. Predictions are based on structural analogs.

Biologische Aktivität

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

- Molecular Formula : C11H12N2O2

- CAS Number : 916075-96-2

This compound features a benzimidazole core with a carboxylic acid functional group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Benzimidazole derivatives are recognized for a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antiviral : Activity against several viruses by disrupting their replication processes.

- Anti-inflammatory : Reduction of inflammatory responses in various conditions.

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

The biological activity of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.

- Receptor Binding : It can bind to various receptors, altering signal transduction pathways that influence cellular responses.

- Microtubule Interaction : Similar to other benzimidazoles, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells and affecting motility in parasites.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in various biological contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to 1H-Benzimidazole-7-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through the mitochondrial pathway .

- Antimicrobial Efficacy : Research indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Q & A

Q. What methods validate analytical techniques for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.